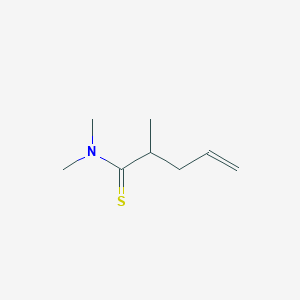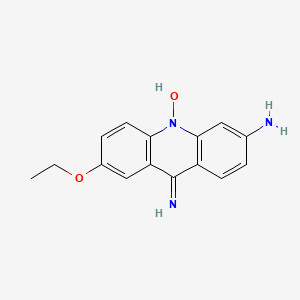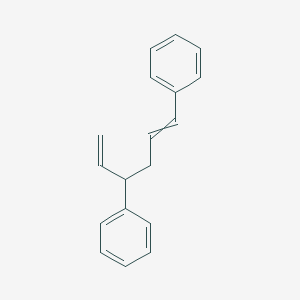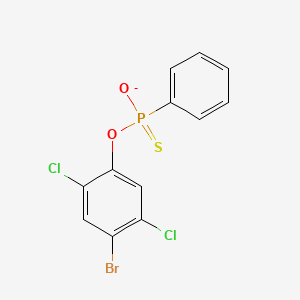
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is a chemical compound belonging to the organophosphate class. It is known for its use as a pesticide and fungicide. This compound is a white crystalline solid at room temperature and has been primarily used in agricultural settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
化学反応の分析
Types of Reactions
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, and phenylphosphonic acid .
科学的研究の応用
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and its mechanism of action in biological systems.
作用機序
The mechanism of action of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system . The molecular targets and pathways involved in this mechanism are similar to those of other organophosphate compounds.
類似化合物との比較
Similar Compounds
Profenofos: Another organophosphate compound with a similar mechanism of action.
Leptophos: A compound with similar chemical structure and applications.
Uniqueness
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other organophosphates. Its high efficacy as a pesticide and fungicide, along with its specific metabolic pathways, sets it apart from similar compounds .
特性
CAS番号 |
66113-72-2 |
|---|---|
分子式 |
C12H7BrCl2O2PS- |
分子量 |
397.0 g/mol |
IUPAC名 |
(4-bromo-2,5-dichlorophenoxy)-oxido-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8BrCl2O2PS/c13-9-6-11(15)12(7-10(9)14)17-18(16,19)8-4-2-1-3-5-8/h1-7H,(H,16,19)/p-1 |
InChIキー |
RYFQZRGBZNWIBL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)P(=S)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


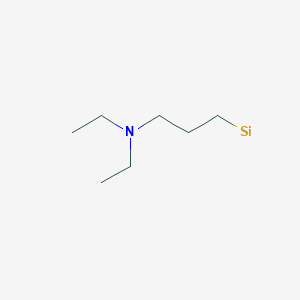

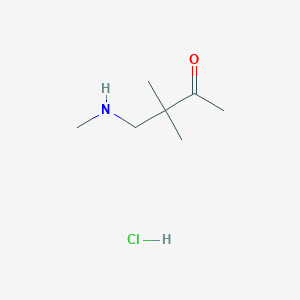


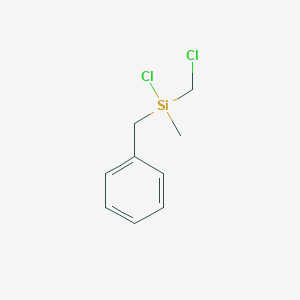

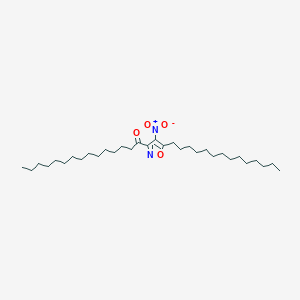

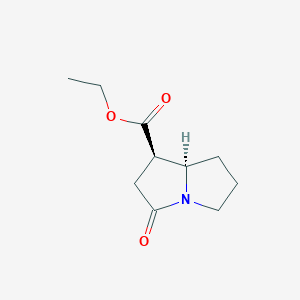
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
